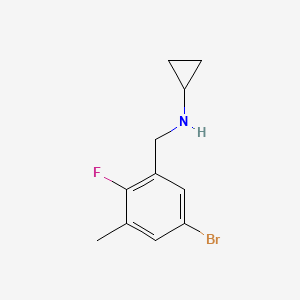
N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine is an organic compound characterized by the presence of a bromine, fluorine, and methyl group attached to a benzyl ring, which is further connected to a cyclopropanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination and fluorination of a methylbenzyl compound, followed by the introduction of the cyclopropanamine group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanone, while substitution reactions can produce a variety of substituted benzylcyclopropanamines.
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms play a crucial role in binding to enzymes or receptors, modulating their activity. The cyclopropanamine moiety may also contribute to the compound’s overall biological activity by affecting its pharmacokinetics and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-fluoro-3-methylbenzylamine
- N-(5-Bromo-2-fluoro-3-methylphenyl)cyclopropanamine
- 5-Bromo-2-fluoro-3-methylbenzylcyclopropane
Uniqueness
N-(5-Bromo-2-fluoro-3-methylbenzyl)cyclopropanamine is unique due to the combination of its bromine, fluorine, and cyclopropanamine groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c1-7-4-9(12)5-8(11(7)13)6-14-10-2-3-10/h4-5,10,14H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJYIWICIOTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CNC2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
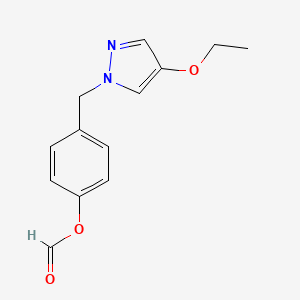
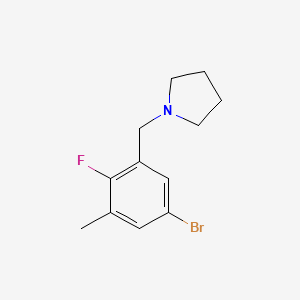
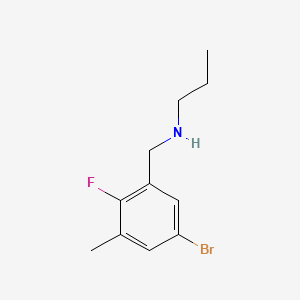
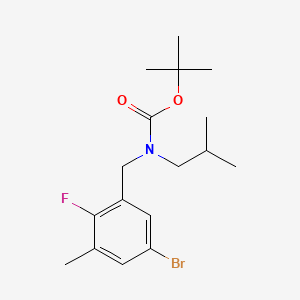

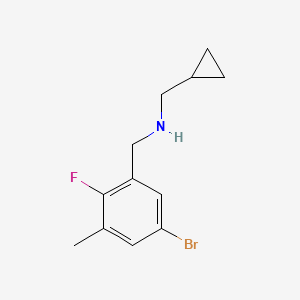
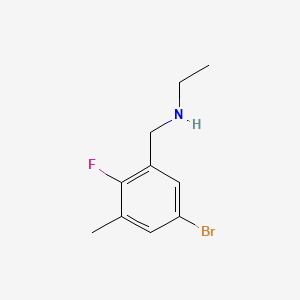
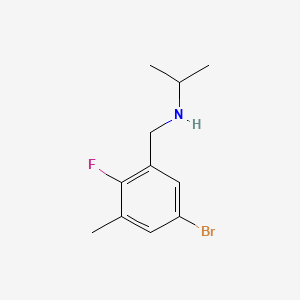
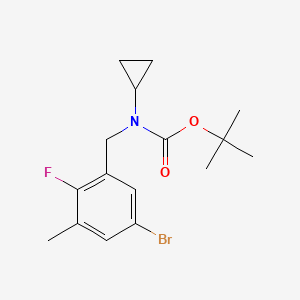
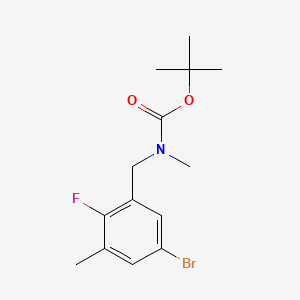
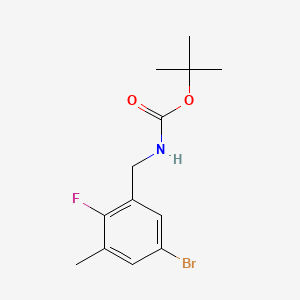
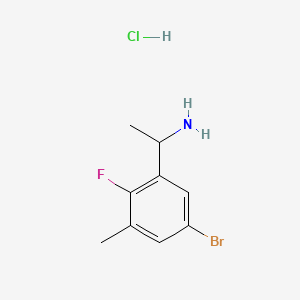
![Tert-butyl 3-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxymethyl]azetidine-1-carboxylate](/img/structure/B8212711.png)
![N-ethyl-N-[[3-(piperidin-4-ylmethoxy)phenyl]methyl]ethanamine;dihydrochloride](/img/structure/B8212719.png)
